molecular formula C14H12ClN3O3 B5780696 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea

1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea

Cat. No.: B5780696
M. Wt: 305.71 g/mol
InChI Key: JXQOKTVTHUBHIU-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This compound features a chlorophenyl group and a methyl-nitrophenyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea typically involves the reaction of 3-chloroaniline with 2-methyl-5-nitroaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters. The use of safer and more environmentally friendly carbonylating agents is preferred to minimize the risk associated with phosgene.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Oxidizing agents like potassium permanganate (KMnO4).

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH).

Major Products Formed

    Reduction: 1-(3-Aminophenyl)-3-(2-methyl-5-nitrophenyl)urea.

    Oxidation: 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrosophenyl)urea.

    Substitution: 1-(3-Substituted phenyl)-3-(2-methyl-5-nitrophenyl)urea.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and chlorophenyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-phenylurea: Lacks the nitro and methyl groups, which may result in different chemical and biological properties.

    1-(3-Chlorophenyl)-3-(2-nitrophenyl)urea: Similar structure but lacks the methyl group, potentially affecting its reactivity and applications.

    1-(3-Methylphenyl)-3-(2-methyl-5-nitrophenyl)urea: Similar structure but lacks the chlorine atom, which may influence its chemical behavior.

Uniqueness

1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea is unique due to the presence of both the chlorophenyl and methyl-nitrophenyl groups, which may impart distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3/c1-9-5-6-12(18(20)21)8-13(9)17-14(19)16-11-4-2-3-10(15)7-11/h2-8H,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQOKTVTHUBHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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